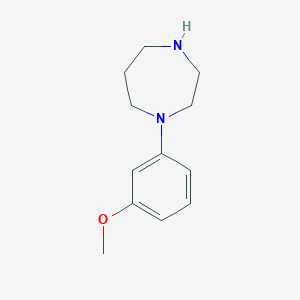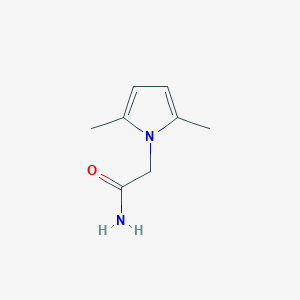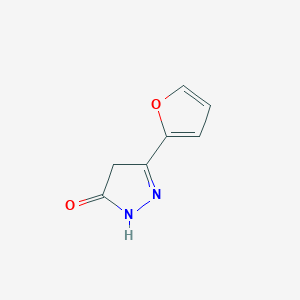![molecular formula C5H5N5S B3054871 [1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine CAS No. 6223-69-4](/img/structure/B3054871.png)
[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine
Descripción general
Descripción
“[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine” is a type of heterocyclic compound . It has been studied for its potential pharmacological properties .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazolo[5,4-d]pyrimidine core . The X-ray diffraction data analysis can provide more detailed structural information .Aplicaciones Científicas De Investigación
Thiazolo[4,5-d]pyrimidines as a Privileged Scaffold in Drug Discovery
Thiazolo[4,5-d]pyrimidines are recognized for their structural resemblance to purines, making them significant in medicinal chemistry. They have been developed as therapeutics due to their broad range of pharmacological activities, including roles as immune-modulators, antiviral, anticancer, and anti-inflammatory agents (Kuppast & Fahmy, 2016).
Synthesis of Thiazolo[5,4-d]pyrimidines
An efficient synthesis method for thiazolo[5,4-d]pyrimidines using a recyclable catalyst was reported. These compounds exhibited notable antiproliferative activity against a variety of cancer cell lines, including lung, epidermal, and glioblastoma cells, with some inducing apoptosis in specific cell lines (Singh et al., 2013).
Thiazolo[4,5-d]pyrimidines as TRPV1 Antagonists
A series of 2,7-diamino-thiazolo[5,4-d]pyrimidines were identified and synthesized as TRPV1 antagonists, showing oral bioavailability and efficacy in reversing thermal hyperalgesia in rats (Lebsack et al., 2009).
Antimicrobial and Antifungal Activity
Thiazolo[5,4-d]pyrimidines derivatives have shown promising antimicrobial activity. Some of these compounds were more potent than standard reference drugs in inhibiting various fungal strains (Sayed et al., 2006).
Anticancer Activity
New derivatives of thiazolo[5,4-d]pyrimidine were synthesized and evaluated for their anticancer activity. Several compounds showed potent antiproliferative effects on various human cancer cell lines, with one compound demonstrating selectivity and low toxicity, making it a candidate for targeted cancer therapy (Becan et al., 2022).
Direcciones Futuras
The future research directions for “[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine” could involve further exploration of its pharmacological properties, particularly its potential as a therapeutic agent . Additionally, the development of novel synthesis methods and the study of its reactivity and interactions with various biological targets could be areas of interest .
Mecanismo De Acción
Target of Action
The primary targets of [1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine are the human Adenosine A1 and A2A receptors . These receptors are G protein-coupled receptors that play crucial roles in many physiological processes, including cardiovascular, immune, and neurological functions .
Mode of Action
This compound interacts with its targets, the Adenosine A1 and A2A receptors, as an antagonist or inverse agonist . This means it binds to these receptors and reduces their activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Upon binding to the Adenosine A1 and A2A receptors, this compound influences several biochemical pathways. The A1 and A3 receptors are principally coupled to Gi/o proteins, inducing an inhibitory effect on adenylyl cyclase and reducing cAMP production. In contrast, the A2A and A2B receptors stimulate the production of cAMP via Gs proteins .
Pharmacokinetics
Bioinformatics prediction using the web tool swissadme revealed that certain derivatives of this compound possess good drug-likeness profiles , suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic or inverse agonistic effects on the Adenosine A1 and A2A receptors. This can lead to changes in cellular signaling and function, potentially influencing various physiological processes .
Propiedades
IUPAC Name |
[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H2,7,10)(H2,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIVXCDZRALGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)SC(=N2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293516 | |
| Record name | [1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6223-69-4 | |
| Record name | NSC90337 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Pyrazolo[1,5-a]pyrimidin-7-amine, 3-bromo-2,5-dimethyl-N,N-dipropyl-](/img/structure/B3054795.png)

![Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl-](/img/structure/B3054801.png)



![3-[2-(Aminomethyl)pyrrolidin-1-yl]propan-1-ol](/img/structure/B3054810.png)
